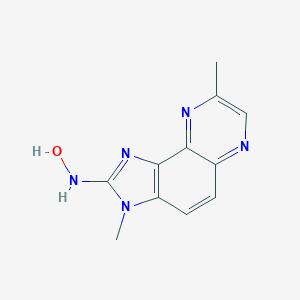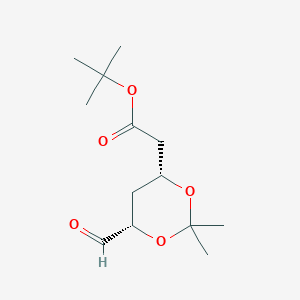
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
概要
説明
Synthesis Analysis
A novel synthesis approach for "tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate," which is closely related to the target compound, employs the Henry reaction followed by several steps including O-acetylation and catalytic hydrogenation. This method provides a pathway to access key intermediates for statin synthesis, highlighting the compound's role in drug development (S. Rádl, 2003).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been determined using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and computational calculations, offering insights into the compound's configuration and stereochemistry. These studies contribute to understanding the structural basis for its chemical reactivity and properties (Jana Tomaščiková et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives have been explored, demonstrating its versatility in organic synthesis. For instance, its utilization in the synthesis of statins, where specific intermediates play crucial roles, showcases its importance in the pharmaceutical industry (Naresh Vempala et al., 2022).
Physical Properties Analysis
Investigations into the physical properties of related dioxane derivatives reveal information about their crystallization behavior, melting points, and other characteristics crucial for the compound's handling and application in synthetic protocols (C. Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability of this compound, can be inferred from studies on closely related substances. For example, the synthesis and reactivity of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, provide valuable insights into the chemical behavior of our target compound (Binliang Zhang et al., 2018).
科学的研究の応用
It is used for producing 3-hydroxy-1H-pyrrole, an important compound in organic chemistry (Hill et al., 2009).
The compound finds application in acetalization and surprising dimerization of 1,3-dioxan-4-one. This process is crucial in the field of organic synthesis (CHIMIA, 1990).
It is a valuable substrate for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, playing a significant role in the creation of specific organic molecules (Doyle et al., 1999).
This compound serves as a building block for the synthesis of arenamides A and C, which are natural compounds with pronounced antitumor activity (Shklyaruck, 2015).
It is used as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
The synthesis of tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1, 3-dioxan-4-yl acetate has potential for scale-up and could be used to produce atorvastatin, a widely-used cholesterol-lowering drug (Vempala et al., 2022).
It is a key intermediate in the synthesis of HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol (Rádl, 2003).
Derivatives synthesized from L-serine using this compound are significant precursors for medicinally important candidates (Khadse & Chaudhari, 2015).
The improved synthesis of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate provides a key chiral side-chain for atorvastatin (Xiong et al., 2014).
Tert-butyl isocyanide reacts with derivatives of this compound to produce functionalized N-tert-butyl-2-(5,7-dioxo-1,4-oxazolidines, highlighting its reactivity and versatility in chemical synthesis (Yavari et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQIIXBSQLRTF-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432302 | |
| Record name | tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
CAS RN |
124752-23-4 | |
| Record name | tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | : tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


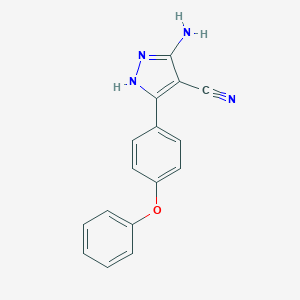
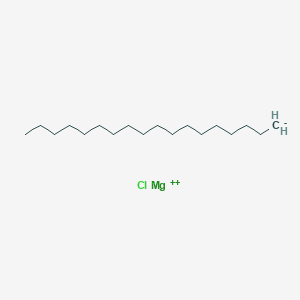
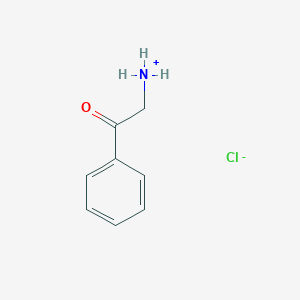
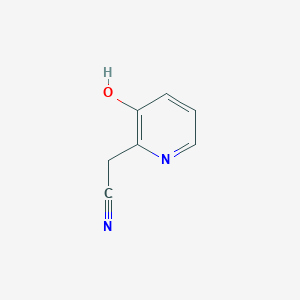
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
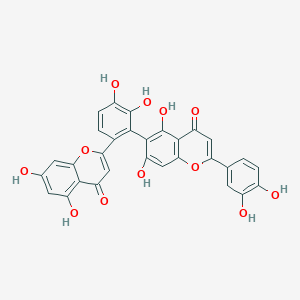
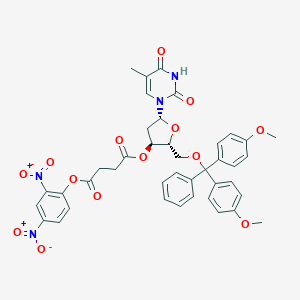
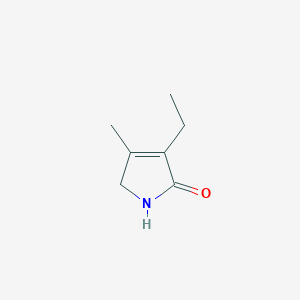
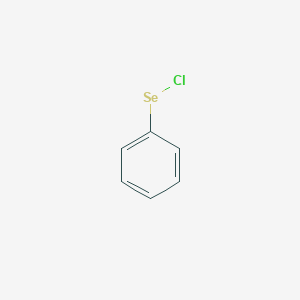
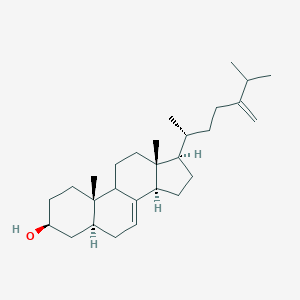
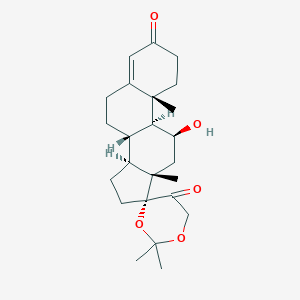
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
